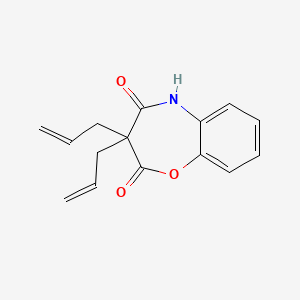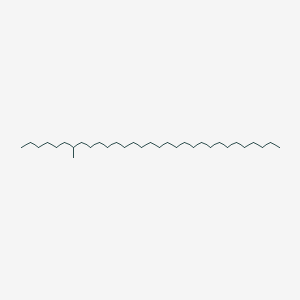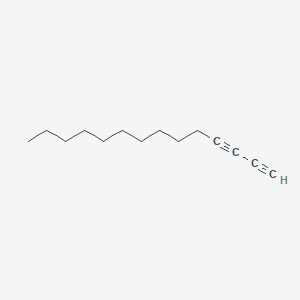![molecular formula C23H18O7S2 B14476083 2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- CAS No. 66214-40-2](/img/structure/B14476083.png)
2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- is an organic compound with a complex structure that includes naphthalene and sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- typically involves the sulfonation of naphthalene with sulfuric acid. This process allows the conversion of the 1-sulfonic acid isomer to the more stable 2-sulfonic acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the compound is produced by sulfonating naphthalene under equilibrating conditions. This method ensures the conversion of the 1-sulfonic acid isomer to the more stable 2-sulfonic acid . The process is optimized for large-scale production to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation and sodium hydroxide for fusion reactions . The conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include 2-naphthol and various naphthalene disulfonic acids . These products have significant industrial and research applications.
Scientific Research Applications
2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is used in studies related to its biological activity and interactions with other molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid group plays a crucial role in its reactivity and interactions with other molecules . The exact pathways and targets are still under investigation, but its unique structure allows it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: Another mono sulfonic acid of naphthalene.
2,6-Naphthalene disulfonic acid: A disulfonic acid derivative of naphthalene.
2,7-Naphthalene disulfonic acid: Another disulfonic acid derivative of naphthalene.
Uniqueness
2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- is unique due to its specific structure, which includes both naphthalene and sulfonic acid groups. This structure allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Properties
CAS No. |
66214-40-2 |
|---|---|
Molecular Formula |
C23H18O7S2 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H18O7S2/c24-19-4-7-20(8-5-19)31(26,27)21-9-10-23(25)18(14-21)12-15-1-2-16-3-6-22(32(28,29)30)13-17(16)11-15/h1-11,13-14,24-25H,12H2,(H,28,29,30) |
InChI Key |
PZNUDBAENICMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)CC3=C(C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


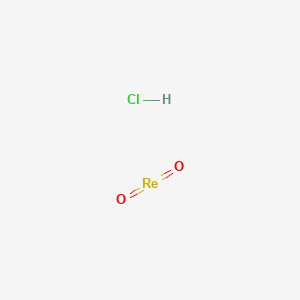

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)


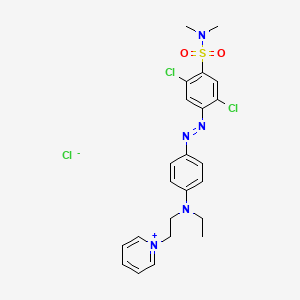
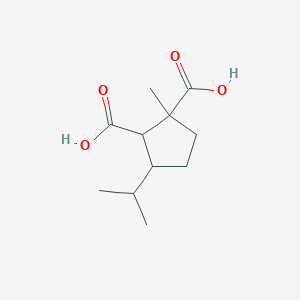
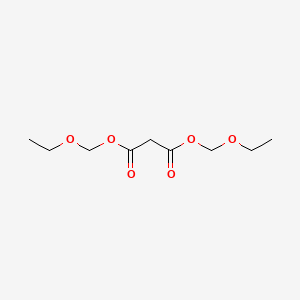
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)
